(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide Hydrobromide
Description
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide hydrobromide is a synthetic small molecule featuring a coumarin core substituted with a 4-methyl group and a 2-oxo moiety. The compound is further functionalized with an (S)-configured pentanediamide linker and an amino group, forming a hydrobromide salt to enhance solubility and stability . The coumarin scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
Molecular Formula |
C15H18BrN3O4 |
|---|---|
Molecular Weight |
384.22 g/mol |
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide |
InChI |
InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H |
InChI Key |
SRWUIOKXPHJVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves several steps. The starting materials typically include L-glutamine and 7-amido-4-methylcoumarin. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. The final product is usually purified through crystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of L-Glutamine 7-amido-4-methylcoumarin hydrobromide is scaled up using optimized reaction conditions to maximize yield and efficiency. This often involves the use of large reactors and continuous flow systems to maintain consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different coumarin derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
L-Glutamine 7-amido-4-methylcoumarin hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is employed in fluorescence-based assays to detect and quantify specific biomolecules.
Medicine: It is used in drug discovery and development to screen potential therapeutic compounds.
Industry: The compound is utilized in the production of fluorescent dyes and markers for various applications
Mechanism of Action
The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its interaction with specific enzymes and biomolecules. The compound acts as a substrate for certain enzymes, leading to the release of a fluorescent product that can be detected and measured. This fluorescence-based detection allows researchers to study enzyme activity and other biochemical processes in detail .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Structural Similarity and Functional Groups
- The coumarin derivatives (first three entries in Table 1) share the 4-methyl-2-oxo-2H-chromen-7-yl moiety, which is critical for binding to enzymes like cyclooxygenase (COX) and acetylcholinesterase (AChE) . However, the substituents on the coumarin core dictate specificity:
- The hydrobromide salt in the target compound and its acetamide analog contrasts with the neutral (±)-2-chloro derivative , likely improving solubility and absorption .
Biological Activity
- While direct data for the target compound is absent, structurally related coumarin derivatives exhibit anti-inflammatory and analgesic activities . The pentanediamide linker in TH-701 demonstrates potent anti-fungal and anti-parasitic effects, suggesting the target compound may share similar mechanisms.
Salt Form and Pharmacokinetics
- Hydrobromide salts (e.g., eletriptan ) are preferred in drug design for their high solubility and stability. This contrasts with hydrochloride salts (e.g., galantamine hydrobromide ), where anion choice affects crystallization and bioavailability.
Synthetic Accessibility The target compound’s synthesis may follow routes analogous to (±)-2-chloro derivatives, which employ straightforward coupling reactions .
Biological Activity
(S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide hydrobromide is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H18BrN3O4 |
| Molecular Weight | 384.22 g/mol |
| IUPAC Name | 2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide; hydrobromide |
| InChI Key | SRWUIOKXPHJVKI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br |
The mechanism of action for (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide hydrobromide involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : It interacts with certain receptors, modulating their activity and influencing signaling pathways that are vital in cellular processes.
- Antioxidant Activity : The chromen-2-one core contributes to its antioxidant properties, which may protect cells from oxidative stress.
Anticancer Properties
Research indicates that (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide hydrobromide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis and inhibits cell migration, suggesting its potential as an anti-metastatic agent .
Antimicrobial Effects
The compound has also been evaluated for antimicrobial properties. Studies show that it possesses activity against several bacterial strains, indicating its potential application in developing new antibiotics .
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .
Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines, (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide hydrobromide was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Study 2: Antimicrobial Activity
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential utility in treating infections caused by these pathogens .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of (S)-2-Amino-N1-(4-methyl-2-oxo-2H-chromen-7-yl)pentanediamide hydrobromide:
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G0/G1 phase in cancer cells, which is critical for halting proliferation .
- Synergistic Effects : When combined with conventional chemotherapeutics, it enhances their efficacy, suggesting a potential role in combination therapy .
- Safety Profile : Toxicological assessments indicate a favorable safety profile with low cytotoxicity in non-cancerous cell lines at therapeutic concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
